molecular formula C16H25N3O5 B8478119 Ethyl (2-((2,2-dimethyl-1,3-dioxan-5-yl)amino)-6-methoxypyridin-3-yl)glycinate

Ethyl (2-((2,2-dimethyl-1,3-dioxan-5-yl)amino)-6-methoxypyridin-3-yl)glycinate

Cat. No.: B8478119
M. Wt: 339.39 g/mol
InChI Key: TZRPTYUFKXAHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-((2,2-dimethyl-1,3-dioxan-5-yl)amino)-6-methoxypyridin-3-yl)glycinate is a useful research compound. Its molecular formula is C16H25N3O5 and its molecular weight is 339.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H25N3O5

Molecular Weight

339.39 g/mol

IUPAC Name

ethyl 2-[[2-[(2,2-dimethyl-1,3-dioxan-5-yl)amino]-6-methoxypyridin-3-yl]amino]acetate

InChI

InChI=1S/C16H25N3O5/c1-5-22-14(20)8-17-12-6-7-13(21-4)19-15(12)18-11-9-23-16(2,3)24-10-11/h6-7,11,17H,5,8-10H2,1-4H3,(H,18,19)

InChI Key

TZRPTYUFKXAHCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(N=C(C=C1)OC)NC2COC(OC2)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Crude N2-(2,2-dimethyl-1,3-dioxan-5-yl)-6-(methyloxy)-2,3-pyridinediamine (123.6 mmol) was dissolved in anhydrous DMF (500 ml) under argon and anhydrous K2CO3 (37.56 g) was added, followed by ethyl bromoacetate (12.31 ml). The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure and the resulting reddish-brown slurry was partitioned between DCM (1.2 L) and water (300 ml). The organic phase was separated and washed with water (300 ml), dried over Na2SO4, filtered and evaporated under reduced pressure to give a dark red oil, this was taken up in a minimum of DCM and purified by column chromatography on silica (eluted with 5%-60% EtOAc in petroleum ether (40-60°)). Appropriate fractions were combined and evaporated under reduced pressure to give the title compound as a dark orange oil (35.42 g, 84%).
Quantity
123.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
37.56 g
Type
reactant
Reaction Step Two
Quantity
12.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
84%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Crude N2-(2,2-dimethyl-1,3-dioxan-5-yl)-6-(methyloxy)-2,3-pyridinediamine prepared in Example 16A(c) (assumed 123.6 mmol) was dissolved in anhydrous DMF (500 ml) under argon and anhydrous potassium carbonate (37.56 g, 2.2 eq.) was added, followed by ethyl bromoacetate (12.31 ml, 0.9 eq.). The mixture was stirred at room temperature overnight. The solvent was removed under reduced pressure and the resulting reddish-brown slurry was partitioned between DCM (1.2 L) and water (300 ml). The organic phase was separated and washed with water (300 ml), dried over sodium sulphate, filtered and evaporated under reduced pressure to give a dark red oil, this was taken up in a minimum of DCM and purified by column chromatography on silica (eluted with 5%-60% ethyl acetate in petroleum ether)) (40-60°)). Appropriate fractions were combined and evaporated under reduced pressure to give the title compound as a dark orange oil (35.42 g, 84%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.56 g
Type
reactant
Reaction Step Two
Quantity
12.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.